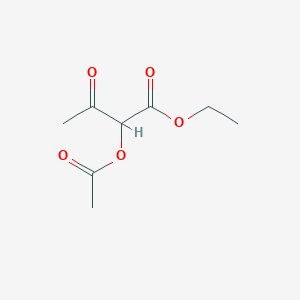

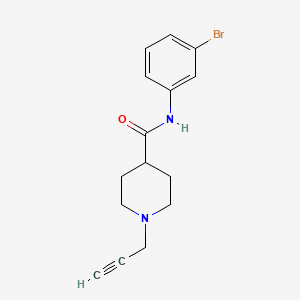

(2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid, also known as 5-bromo-2-methoxyphenylhex-2-enoic acid, is a compound containing a carboxylic acid group and a bromine atom. It is a small molecule that is used in various scientific research applications, including in biochemical and physiological studies.

Scientific Research Applications

Structural Investigation and Spectroscopy

A study by Venkatesan et al. focused on the structural characterization of a related compound using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This research highlighted the significance of methoxy substitution on molecule stability and intermolecular interactions, suggesting potential areas of study for (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid in materials science or molecular engineering (Venkatesan et al., 2016).

Hydrogen-Bonded Chains and Network Structures

Research by Yang et al. described the formation of hydrogen-bonded chains and a three-dimensional network structure in a structurally similar compound. This work illustrates the potential for (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid to form unique molecular assemblies, which could be of interest in the development of new materials or in the study of molecular interactions (Yang et al., 2006).

Antioxidant and Enzyme Inhibitory Actions

Öztaşkın et al. synthesized novel bromophenols and evaluated their antioxidant activities and inhibitory effects on metabolic enzymes. Given the bromo- and methoxy- substituents in (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid, similar studies could explore its potential antioxidant properties or enzyme inhibition capabilities, contributing to pharmaceutical or biochemical research (Öztaşkın et al., 2017).

Synthesis of Key Intermediates for Therapeutic Agents

A study presented a novel and practical industrial process scale-up for synthesizing a key intermediate used in the manufacturing of therapeutic SGLT2 inhibitors. This research underlines the importance of such compounds in the synthesis of pharmaceuticals, suggesting a possible application area for (2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid in drug development (Zhang et al., 2022).

properties

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-4-9(7-13(15)16)11-8-10(14)5-6-12(11)17-2/h5-8H,3-4H2,1-2H3,(H,15,16)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWBDYGWCLVAEY-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(5-bromo-2-methoxyphenyl)hex-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)